3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Overview
Description
The compound “3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule. It contains several functional groups and rings, including a triazole ring and a pyrimidine ring . This compound is likely to have unique properties due to its complex structure .
Scientific Research Applications
Synthesis and Structural Analysis The compound 3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is related to the chemical family of triazoles and pyrimidines, known for their structural complexity and significance in chemical synthesis. The synthesis of such compounds often involves complex reactions, like the formation of Schiff base derivatives and Mannich base derivatives, indicating its significance in synthetic organic chemistry (Bektaş et al., 2007). Additionally, the synthesis of related structures has been explored for creating compounds with potential antihypertensive properties (Bayomi et al., 1999).
Heterocyclic Compound Synthesis The compound is structurally related to heterocyclic compounds, which are of great interest due to their pharmacological properties. Novel compounds involving benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized, indicating the compound's relevance in the development of new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Applications The structural framework of this compound is also relevant in the synthesis of compounds with antimicrobial and antitumor activities. This is exemplified by the synthesis of thiazolopyrimidines and related structures, which have shown promising antimicrobial and antitumor activities (El-Bendary et al., 1998).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole-containing scaffolds, have been used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
It’s known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have shown a wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Compounds with similar structures have shown inhibitory effects on the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in gastric cancer cell lines .
Properties
IUPAC Name |
3-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O2/c1-2-29-15-5-3-14(4-6-15)27-19-17(23-24-27)18(21-13-22-19)26-11-9-25(10-12-26)16(28)7-8-20/h3-6,13H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKSOUAAWGAUQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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